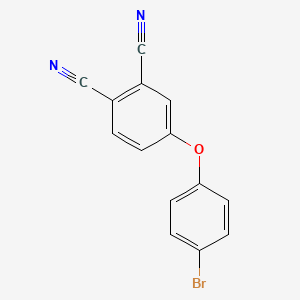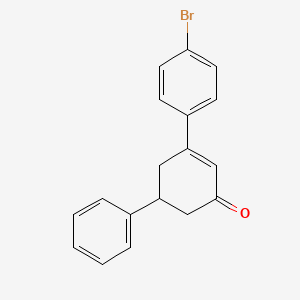
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate is an organic compound with the molecular formula C29H30N2O2 This compound is characterized by the presence of a quinoxaline moiety attached to a phenyl ring, which is further connected to a benzoate group substituted with two tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Coupling with Phenyl Ring: The quinoxaline derivative is then coupled with a phenyl ring through a Suzuki coupling reaction, using a palladium catalyst and a suitable base.
Esterification: The final step involves the esterification of the phenyl-quinoxaline intermediate with 3,5-di(tert-butyl)benzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoxaline ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrogenated quinoxaline derivatives.
Substitution: Halogenated or nitrated phenyl-quinoxaline derivatives.
Applications De Recherche Scientifique
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoxaline moiety.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The quinoxaline moiety can interact with DNA and proteins, leading to potential antimicrobial and anticancer effects.
Pathways Involved: The compound may inhibit key enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties and used as a stabilizer in polymers.
3,5-Di-tert-butyl-1,2-benzoquinone: Utilized in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Uniqueness
4-(2-Quinoxalinyl)phenyl 3,5-di(tert-butyl)benzoate stands out due to its unique combination of a quinoxaline moiety and a tert-butyl-substituted benzoate group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C29H30N2O2 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
(4-quinoxalin-2-ylphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C29H30N2O2/c1-28(2,3)21-15-20(16-22(17-21)29(4,5)6)27(32)33-23-13-11-19(12-14-23)26-18-30-24-9-7-8-10-25(24)31-26/h7-18H,1-6H3 |
Clé InChI |
QCYMSDUQSNOKAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-[1-(3-chlorobenzyl)piperidin-4-yl]piperazine](/img/structure/B10884997.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]azepane](/img/structure/B10885000.png)

![(2-Methoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10885009.png)
methanone](/img/structure/B10885016.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10885018.png)

![1'-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-1,4'-bipiperidine](/img/structure/B10885026.png)
![(4-Benzylpiperidin-1-yl)[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885027.png)
![3-methyl-4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10885035.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-(1-methylpiperidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885040.png)
![(2E)-2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10885044.png)
![Methyl 2-({2-[(5-methyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)-3-phenylpropanoate](/img/structure/B10885048.png)
![3-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10885050.png)
